L-threo-Ritalinic Acid

Description

Overview of L-threo-Ritalinic Acid as a Methylphenidate Metabolite

This compound is the major, yet pharmacologically inactive, metabolite of the l-threo-enantiomer of methylphenidate. ricardinis.ptfda.gov Methylphenidate, a medication commonly used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy, undergoes extensive metabolism in the body. ki.seresearchgate.net The primary metabolic pathway involves the hydrolysis of the methyl ester group of methylphenidate, a reaction catalyzed predominantly by the enzyme carboxylesterase 1 (CES1), which is primarily found in the liver. fda.govki.se This biotransformation results in the formation of ritalinic acid. fda.govki.se

The conversion to ritalinic acid is a significant step in the clearance of methylphenidate from the body, with a substantial portion of an administered dose being excreted in the urine as this metabolite. ki.se Studies have shown that approximately 60-80% of an oral dose of methylphenidate is recovered in the urine as ritalinic acid within 48 hours. d-nb.info The formation of this compound from L-threo-methylphenidate is a key aspect of the parent drug's metabolic profile.

Significance of Enantiomeric Considerations in Research Contexts

Methylphenidate has two chiral centers, leading to the existence of four stereoisomers: d-threo-methylphenidate, l-threo-methylphenidate, d-erythro-methylphenidate, and l-erythro-methylphenidate. fda.gov The therapeutic effects of methylphenidate are primarily attributed to the d-threo-enantiomer. tandfonline.com The l-threo-enantiomer is considered to be significantly less pharmacologically active. nih.gov

Historical Perspectives in this compound Studies

The history of this compound is intrinsically linked to the development and study of its parent compound, methylphenidate. Methylphenidate was first synthesized in 1944. The initial formulations marketed in the 1950s were a mixture of the threo and erythro racemates. ki.se Subsequent research revealed that the therapeutic activity resided in the threo diastereoisomer. ki.se

The identification of ritalinic acid as the major metabolite of methylphenidate emerged from early pharmacokinetic studies conducted in the 1970s. These initial investigations established that methylphenidate was extensively metabolized and largely excreted as ritalinic acid. d-nb.info A significant advancement in the understanding of this metabolic process came in the 1990s with the identification of carboxylesterase 1 (CES1) as the primary enzyme responsible for the hydrolysis of methylphenidate to ritalinic acid. Early animal studies also confirmed the lack of psychoactive properties in ritalinic acid, solidifying its status as an inactive metabolite.

Detailed Research Findings

Research into the enantioselective pharmacokinetics of methylphenidate has provided detailed data on the formation and plasma concentrations of its metabolites. The following table summarizes key pharmacokinetic parameters for the enantiomers of ritalinic acid from a study in healthy volunteers after a single oral dose of racemic-threo-methylphenidate.

| Parameter | d-threo-Ritalinic Acid | This compound | Key Observations |

| Relative Plasma Concentration | Concentrations were on average 25-fold higher than d-threo-methylphenidate. nih.gov | Concentrations were significantly higher than l-threo-methylphenidate, with a mean 315-fold difference in subjects where both were measurable. | The preferential metabolism of l-threo-methylphenidate leads to a much greater formation of this compound. |

| Time to Peak Concentration (Tmax) | Biphasic profile observed, reflecting the absorption of the parent compound. | Plasma concentrations were quantifiable in all post-dose samples. | The appearance of ritalinic acid in plasma is directly linked to the metabolism of methylphenidate. |

| Area Under the Curve (AUC) | The ratio of d-threo-ritalinic acid AUC to d-threo-methylphenidate AUC showed a high correlation with single time-point concentration ratios. nih.gov | The AUC for l-threo-methylphenidate was measurable in only a subset of subjects, indicating its rapid clearance. | The AUC data underscores the extensive conversion of methylphenidate to ritalinic acid. |

Structure

2D Structure

3D Structure

Properties

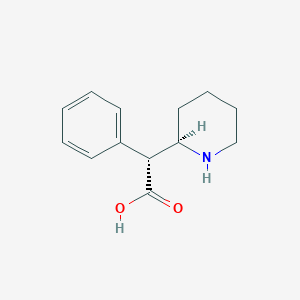

IUPAC Name |

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314194 | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129389-68-0 | |

| Record name | L-threo-Ritalinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of L Threo Ritalinic Acid

Enzymatic Hydrolysis of Methylphenidate to L-threo-Ritalinic Acid

The principal metabolic fate of methylphenidate in the human body is its conversion to ritalinic acid through a process of de-esterification. pharmgkb.orgtaylorandfrancis.com This reaction is catalyzed by specific enzymes and displays a marked preference for one of the methylphenidate isomers.

Role of Carboxylesterase 1 (CES1) in Stereoselective Metabolism

The hydrolysis of methylphenidate is primarily mediated by the enzyme Carboxylesterase 1 (CES1), which is highly expressed in the liver. pharmgkb.orgnih.gov CES1 is a serine esterase located in the endoplasmic reticulum and is responsible for the de-esterification of a wide array of substrates, including methylphenidate. ki.sesci-hub.se This enzymatic action results in the formation of ritalinic acid, which is then excreted. wikipedia.org Studies have confirmed that while other carboxylesterases like CES2 exist, methylphenidate is metabolized almost exclusively by CES1. pharmgkb.orgnih.gov The metabolism of methylphenidate is stereoselective, with CES1 preferentially hydrolyzing the l-threo-enantiomer of methylphenidate. pharmgkb.orgnih.gov

Differential Catalytic Activity Towards Methylphenidate Enantiomers

The stereoselective metabolism of methylphenidate by CES1 results in significant differences in the clearance rates of its enantiomers. The enzyme exhibits a considerably higher catalytic efficiency for the l-threo-enantiomer compared to the d-threo-enantiomer. nih.govresearchgate.net This preferential hydrolysis of l-threo-methylphenidate means it is eliminated from the body more rapidly than d-threo-methylphenidate, leading to higher plasma concentrations of the d-enantiomer. pharmgkb.org The catalytic activity of CES1 for l-threo-methylphenidate is reported to be 6 to 7 times higher than for d-threo-methylphenidate. d-nb.info

Table 1: Catalytic Efficiency of Human Carboxylesterase 1 (CES1A1) for Methylphenidate Enantiomers

| Enantiomer | kcat/Km (mM⁻¹ min⁻¹) |

|---|---|

| l-threo-methylphenidate | 7.7 nih.govmdpi.com |

| d-threo-methylphenidate | 1.3 - 2.1 nih.govmdpi.com |

Alternative Metabolic Transformations Yielding this compound Derivatives

While the direct hydrolysis to ritalinic acid is the main metabolic route, minor alternative pathways also exist, leading to the formation of various ritalinic acid derivatives. These pathways typically involve initial modifications to the methylphenidate molecule, followed by hydrolysis. ki.sericardinis.pt

Formation of Oxo-Ritalinic Acid (Lactam)

A minor metabolic pathway involves the oxidation of the piperidine (B6355638) ring of methylphenidate to form 6-oxo-methylphenidate, a lactam metabolite. pharmgkb.orgricardinis.pt This transformation is a result of microsomal oxidation. pharmgkb.orgnih.gov Subsequently, this intermediate, 6-oxo-methylphenidate, undergoes de-esterification, analogous to the primary pathway, to yield 6-oxo-ritalinic acid. ricardinis.ptnih.gov The sum of these 6-oxo-metabolites accounts for a small fraction of the total administered dose, with estimates ranging from up to 1.5% to between 5 and 12%. pharmgkb.orgnih.gov

Pathways to Hydroxy-Ritalinic Acid and its Conjugates

Another secondary metabolic route is the aromatic hydroxylation of the phenyl ring of methylphenidate, resulting in the formation of p-hydroxy-methylphenidate. pharmgkb.orgnih.gov This reaction is also mediated by microsomal enzymes. pharmgkb.org Following its formation, p-hydroxy-methylphenidate is then hydrolyzed by CES1 to produce p-hydroxy-ritalinic acid. nih.gov This metabolite can be further processed through conjugation, specifically with glucuronic acid, to form p-hydroxy-ritalinic acid glucuronide, which is then excreted. nih.gov This pathway, including the formation of p-hydroxy-ritalinic acid and its conjugates, accounts for up to 2.5% of the total dose of methylphenidate. pharmgkb.org

Pharmacokinetic Investigations of L Threo Ritalinic Acid

Enantioselective Pharmacokinetic Profiles

The metabolism of methylphenidate to ritalinic acid is highly enantioselective, favoring the l-threo enantiomer. nih.govplos.org This stereoselectivity is primarily due to the enzyme carboxylesterase 1 (CES1), which has a significantly higher affinity for l-threo-methylphenidate compared to d-threo-methylphenidate. nih.govd-nb.info

Plasma Concentration Ratios of L-threo-Ritalinic Acid Relative to Methylphenidate

Following oral administration of racemic methylphenidate, the plasma concentrations of this compound are substantially higher than those of l-threo-methylphenidate. In a study with healthy volunteers, this compound concentrations were on average 315-fold higher than l-threo-methylphenidate concentrations in subjects where both could be measured. d-nb.info This pronounced difference highlights the rapid and extensive conversion of l-threo-methylphenidate to its inactive metabolite. nih.gov In contrast, d-threo-ritalinic acid concentrations were, on average, 25-fold higher than d-threo-methylphenidate concentrations. d-nb.infonih.gov This disparity in the metabolite-to-parent drug ratio between the enantiomers underscores the stereoselective nature of methylphenidate metabolism.

Time-Dependent Concentration Dynamics in Biological Matrices

In plasma, both d- and this compound concentrations are quantifiable in all post-dose samples following administration of racemic methylphenidate. d-nb.info While l-threo-methylphenidate is often found in low or unmeasurable concentrations in plasma, its metabolite, this compound, is consistently present at much higher levels. d-nb.infonih.gov In oral fluid, dthis compound concentrations are significantly lower than in plasma. d-nb.info Conversely, dl-threo-methylphenidate concentrations in oral fluid tend to be higher than in plasma. nih.gov In exhaled breath, dthis compound is rarely detectable. d-nb.info

Distribution and Elimination Studies

The distribution and elimination of this compound are intrinsically linked to the metabolism of its parent compound, l-threo-methylphenidate.

Systemic Clearance Mechanisms Related to this compound Formation

The systemic clearance of l-threo-methylphenidate is significantly faster than that of d-threo-methylphenidate. fda.govfda.gov This rapid clearance is primarily driven by its extensive and rapid hydrolysis to this compound by carboxylesterase 1 (CES1), mainly in the liver. nih.govoup.com This presystemic metabolism is a key factor in the low bioavailability of l-threo-methylphenidate (around 5%) compared to d-threo-methylphenidate (around 22-23%). nih.govfda.gov The higher clearance of the l-enantiomer (B50610) results in a much greater formation of this compound. nih.gov

Excretion Pathways and Recovered Metabolite Fractions

The primary route of elimination for methylphenidate and its metabolites is through the urine. fda.govnih.gov Following oral administration, approximately 78-97% of the dose is excreted in the urine as metabolites within 48 to 96 hours. fda.govnih.gov Ritalinic acid is the main urinary metabolite, accounting for 60-86% of the excreted dose. fda.govfda.gov While specific percentages for the l-threo and d-threo forms of ritalinic acid in urine are not always detailed separately, the extensive first-pass metabolism of l-threo-methylphenidate suggests that a substantial portion of the recovered ritalinic acid is the l-threo enantiomer. nih.gov Fecal excretion of metabolites is minimal, accounting for only 1-3% of the dose. fda.govnih.gov

Interspecies Variability in this compound Pharmacokinetics

Studies have shown interspecies differences in the enantioselective metabolism of methylphenidate, which would in turn affect the pharmacokinetics of this compound. For instance, in vitro studies have demonstrated that enzymes from different species, such as dog liver and human plasma, exhibit varying degrees of stereoselectivity in the hydrolysis of methylphenidate. usask.ca A study developing a physiologically based pharmacokinetic model found that juvenile monkeys appear to metabolize methylphenidate more rapidly than adult monkeys and humans (both adults and children). plos.org In mice, brain concentrations of l-ritalinic acid were found to be only about one-tenth of its plasma concentration, and d-ritalinic acid was not detectable in the brain at all. nih.gov This suggests differential permeability of the blood-brain barrier for the ritalinic acid enantiomers across species. nih.gov

Influences on this compound Pharmacokinetics

The transformation of methylphenidate into its primary metabolite, ritalinic acid, is a pivotal step in its metabolic pathway. This process is not uniform across all individuals and can be altered by both endogenous and exogenous factors. The enzyme primarily responsible for this conversion is carboxylesterase 1 (CES1), which is predominantly expressed in the liver. pharmgkb.orgnih.gov The efficiency of CES1-mediated hydrolysis directly dictates the concentration of ritalinic acid.

Genetic variations within the CES1A1 gene, which encodes the CES1 enzyme, can lead to significant inter-individual differences in methylphenidate metabolism and, consequently, this compound concentrations. genesight.comnih.gov CES1 is the main enzyme governing the de-esterification of methylphenidate to ritalinic acid. pharmgkb.orgnih.govresearchgate.netmonash.edu This metabolic process is stereoselective, with a much higher preference for the l-threo-enantiomer of methylphenidate over the d-threo-enantiomer. tandfonline.comd-nb.info

One of the most studied polymorphisms is the p.Gly143Glu (or G143E; rs71647871) variant, a non-synonymous single nucleotide polymorphism (SNP) in exon 4 of the CES1A1 gene. genesight.comnih.gov This variant results in a substitution of the amino acid glycine (B1666218) with glutamic acid, leading to a CES1 enzyme with markedly decreased activity. nih.govnih.gov Individuals heterozygous for the Gly143Glu polymorphism exhibit reduced metabolism of methylphenidate. genesight.com This impaired hydrolysis leads to elevated plasma concentrations of the parent drug, methylphenidate, and correspondingly lower formation of ritalinic acid. genesight.comthieme-connect.com Studies have shown that the Gly143Glu variant can result in significantly increased plasma levels of methylphenidate. genesight.com For instance, one study noted that carrying the 143E allele was associated with a 149% increase in the area under the curve (AUC) for d-methylphenidate compared to a control group, reflecting decreased metabolism. nih.gov

Other genetic variations, such as gene copy number variations (CNVs), also impact methylphenidate pharmacokinetics. The CES1 gene locus is complex and can exist in varying copy numbers. nih.gov Surprisingly, a study found that individuals with four copies of the CES1 gene had a decreased CES1 activity, leading to a 61% increase in the median AUC of d-methylphenidate compared to those with the typical two copies. nih.gov This suggests that simply having more copies of the gene does not necessarily translate to increased enzyme function and faster metabolism.

These genetic findings underscore the significant role of CES1A1 polymorphisms in the variability of methylphenidate metabolism, which directly influences the pharmacokinetic profile of this compound.

Table 1: Impact of CES1A1 Genetic Variants on Methylphenidate Pharmacokinetics

| Genetic Variant | Effect on CES1 Enzyme Activity | Impact on d-Methylphenidate (d-MPH) Plasma AUC | Implied Effect on Ritalinic Acid Formation |

|---|---|---|---|

| p.Gly143Glu (G143E) | Markedly Decreased genesight.comnih.gov | ▲ 149% increase vs. control nih.gov | ▼ Decreased |

| CES1 Duplication (4 copies) | Decreased nih.gov | ▲ 61% increase vs. control (2 copies) nih.gov | ▼ Decreased |

| CES1A1c Variant | No significant effect nih.gov | No significant change nih.gov | No significant change |

Data derived from studies on d-methylphenidate pharmacokinetics, with implied effects on its metabolite, ritalinic acid.

The co-ingestion of methylphenidate and ethanol (B145695) leads to a significant metabolic interaction that directly alters the pharmacokinetic profile of ritalinic acid. tandfonline.comnih.gov When ethanol is present, it acts as a competitive inhibitor for the CES1 enzyme. thieme-connect.comnih.gov Instead of hydrolyzing methylphenidate to ritalinic acid, the enzyme catalyzes a transesterification reaction, forming a new, pharmacologically active metabolite called ethylphenidate. pharmgkb.orgnih.gov

This competitive inhibition significantly reduces the formation of ritalinic acid. thieme-connect.comnih.gov Studies have demonstrated that when ethanol is consumed, plasma concentrations of ritalinic acid are lower than when methylphenidate is taken alone. nih.gov The effect is particularly pronounced when ethanol is ingested before methylphenidate. nih.govresearchgate.net

While ritalinic acid levels decrease, the plasma concentrations of the parent compound, methylphenidate, are elevated. Research has shown that consuming ethanol before or after methylphenidate administration can increase the maximum plasma concentration (Cmax) of d-methylphenidate by approximately 40% and the area under the curve (AUC) by about 25%. nih.gov This elevation is a direct consequence of the CES1 enzyme being occupied with the metabolism of ethanol, thereby slowing the breakdown of methylphenidate into ritalinic acid. tandfonline.comnih.gov Although ethylphenidate is formed, its concentrations are generally low, reaching only about 10% of methylphenidate concentrations. thieme-connect.comnih.gov

This interaction highlights how a commonly co-administered substance like ethanol can reroute the primary metabolic pathway of methylphenidate, leading to decreased production of its main inactive metabolite, this compound, and a concurrent increase in exposure to the parent drug.

Table 2: Effect of Ethanol Co-administration on d-Methylphenidate (d-MPH) Pharmacokinetics

| Condition | Geometric Mean Cmax (ng/mL) | Geometric Mean AUC (ng·h/mL) | Effect on Ritalinic Acid Formation |

|---|---|---|---|

| MPH without Ethanol | 15.3 pharmgkb.orgnih.gov | 82.9 pharmgkb.orgnih.gov | Baseline |

| Ethanol before MPH | 21.4 pharmgkb.orgnih.gov | 102.9 pharmgkb.orgnih.gov | ▼ Decreased nih.govresearchgate.net |

| Ethanol after MPH | 21.5 pharmgkb.orgnih.gov | 105.2 pharmgkb.orgnih.gov | ▼ Decreased |

Data reflects the pharmacokinetic changes of the parent compound, methylphenidate, which inversely indicates the rate of ritalinic acid formation.

Research on the Pharmacological Profile and Biological Activity of L Threo Ritalinic Acid

Assessment of Intrinsic Pharmacological Activity

Extensive research has consistently characterized L-threo-ritalinic acid, along with its d-threo enantiomer, as a pharmacologically inactive metabolite. taylorandfrancis.comricardinis.ptdrugbank.com The primary metabolic pathway for methylphenidate involves de-esterification, a hydrolysis reaction catalyzed predominantly by the human carboxylesterase 1 (CES1A1) enzyme in the liver. ricardinis.ptnih.gov This process converts methylphenidate into ritalinic acid, a compound that exhibits little to no pharmacological activity of its own. drugbank.com

Studies evaluating the pharmacological effects of methylphenidate isomers have shown that the central stimulant activity resides with the threo-isomers of the parent compound, specifically d-threo-methylphenidate. fda.govresearchgate.net In contrast, the metabolite ritalinic acid is considered inactive. taylorandfrancis.comd-nb.info Its formation is a key step in the inactivation and subsequent elimination of methylphenidate from the body. ontosight.ai While some research has noted that threo-ritalinic acid possesses "modest pharmacological activity," the overwhelming consensus in the scientific literature is that it does not contribute to the therapeutic effects associated with methylphenidate. drugbank.comresearchgate.net

Role as a Pharmacologically Inactive Metabolite in Neurotransmitter Systems Research

Despite its lack of direct pharmacological activity, this compound serves a crucial function in neurotransmitter systems research. As the main, inactive urinary metabolite of methylphenidate, its quantification is a reliable method for monitoring the use and metabolism of the parent drug. taylorandfrancis.comricardinis.pt Methylphenidate is understood to exert its therapeutic effects by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) into presynaptic neurons. fda.gov Research into these mechanisms often involves pharmacokinetic studies that measure the concentrations of both the active drug and its metabolites.

By tracking the levels of this compound and its d-threo counterpart in plasma and urine, researchers can gain insights into:

Metabolic Rate: The ratio of ritalinic acid to methylphenidate can serve as a marker for the activity of the CES1 enzyme. ki.se

Bioavailability: Understanding the conversion to an inactive metabolite helps explain the bioavailability of the active drug. The extensive presystemic metabolism of l-threo-methylphenidate to this compound is a key reason for the lower bioavailability of the l-isomer compared to the d-isomer. researchgate.net

Adherence to Treatment: Measuring ritalinic acid in urine provides an objective biomarker to confirm whether a patient has taken methylphenidate.

Therefore, while this compound does not directly influence neurotransmitter systems, its presence and concentration are vital endpoints in studies examining the pharmacokinetics and pharmacodynamics of methylphenidate. ontosight.ai

Contribution to Overall Metabolic Burden and Systemic Exposure Profiles

The enzyme CES1A1 demonstrates a significantly higher preference—approximately six to seven times greater—for the l-threo-enantiomer of methylphenidate compared to the d-threo-enantiomer. ricardinis.ptnih.govtandfonline.com This enantioselective metabolism means that l-threo-methylphenidate is more rapidly and extensively converted to this compound. tandfonline.com Consequently, plasma concentrations of d-threo-methylphenidate, the more pharmacologically active isomer, are higher and more sustained. nih.gov

Following oral administration, a large percentage of the methylphenidate dose is metabolized and excreted as ritalinic acid.

Table 1: Metabolic Fate of Methylphenidate

| Parameter | Finding | Source Citation |

|---|---|---|

| Excretion as Ritalinic Acid in Urine | 60-80% of a methylphenidate dose is excreted as ritalinic acid within 48 hours. | ricardinis.pttandfonline.com |

| Total Urinary Recovery | Approximately 78-97% of a dose is recovered in urine as metabolites. | drugbank.com |

| Unchanged Drug in Urine | Less than 1% is excreted as unchanged methylphenidate. | ricardinis.ptfda.gov |

The systemic exposure to ritalinic acid is considerably higher than that of its parent compound. Studies have found that plasma concentrations of the ritalinic acid enantiomers are significantly greater than their corresponding methylphenidate enantiomers.

Table 2: Relative Plasma Concentrations and Half-life

| Compound Comparison | Relative Concentration Finding | Source Citation |

|---|---|---|

| d-threo-Ritalinic Acid vs. d-threo-Methylphenidate | Plasma concentrations of d-threo-ritalinic acid are, on average, 25 times higher (with a range of 6 to 126 times higher) than d-threo-methylphenidate. | d-nb.inforesearchgate.net |

| This compound vs. l-threo-Methylphenidate | Plasma concentrations of this compound are, on average, 315 times higher (with a range of 5 to 1614 times higher) than l-threo-methylphenidate in subjects where both were measurable. | d-nb.info |

| Half-life of Ritalinic Acid | The metabolite has a half-life of approximately 3–4 hours. | ricardinis.pt |

Compound Index

Advanced Analytical Methodologies for L Threo Ritalinic Acid Quantification and Characterization

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography stands as a cornerstone for the chiral separation of ritalinic acid enantiomers. Various techniques, including liquid chromatography, gas chromatography, and supercritical fluid chromatography, have been successfully coupled with mass spectrometry to provide the necessary selectivity and sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely employed and powerful technique for the quantification of l-threo-ritalinic acid in complex biological matrices such as blood, plasma, and urine. oup.comresearchgate.netoup.com These methods offer high sensitivity and specificity, allowing for the detection of low concentrations. nih.govnih.gov

The key to separating enantiomers like d- and this compound via liquid chromatography lies in the use of a chiral stationary phase (CSP). A CSP creates a chiral environment where the enantiomers interact differently, leading to different retention times and thus, separation. usask.ca Several types of CSPs have proven effective.

One successful approach involves using a protein-based chiral stationary phase, specifically an α1-acid glycoprotein (B1211001) (AGP) column. usask.casigmaaldrich.com This method has demonstrated baseline separation for d- and l-ritalinic acid with a notable separation factor. sigmaaldrich.com Another class of CSPs is based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives. For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a commonly used CSP that has shown success in resolving a wide range of chiral compounds. epa.gov Vancomycin-based chiral stationary phases have also been utilized, offering the advantage of separating enantiomers without the need for prior derivatization. researchgate.net

The choice of mobile phase is also crucial for optimizing separation on a CSP. For protein-based columns, a mobile phase containing dimethyloctylamine and acetic acid has been used effectively. sigmaaldrich.com For polysaccharide-based CSPs in reversed-phase mode, mobile phases often consist of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer, such as ammonium (B1175870) hydrogencarbonate or ammonium acetate, which are compatible with mass spectrometry detection. epa.gov

To ensure the accuracy and precision of quantification by LC-MS/MS, an internal standard (IS) is essential. The ideal IS is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties to the unlabeled compound, but a different mass. mdpi.com For ritalinic acid analysis, deuterium-labeled ritalinic acid is the preferred internal standard. cerilliant.comcerilliant.com

Specifically, ±-threo-ritalinic acid-D10 has been synthesized and is used as an effective IS for the LC-MS/MS analysis of ritalinic acid. nih.govcerilliant.comcerilliant.com The use of a deuterated standard helps to compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal during ionization in the mass spectrometer. nih.govresearchgate.net The synthesis of these labeled compounds is a multi-step process, designed to produce a high-purity standard suitable for quantitative analysis. cerilliant.comcerilliant.com The validation of analytical methods using these internal standards demonstrates high accuracy and precision, with coefficients of variation typically below 15%. oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of drug metabolites. However, for a polar and non-volatile compound like ritalinic acid, direct analysis by GC-MS is challenging. The compound contains both a carboxylic acid and an amine group, which require derivatization to increase volatility and improve chromatographic performance. dshs-koeln.de

Derivatization agents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to convert the polar functional groups into less polar, more volatile silyl (B83357) derivatives. While GC-MS methods have been developed for the stereoselective quantification of threo-methylphenidate and its metabolite, ritalinic acid, they often involve more extensive sample preparation compared to LC-MS/MS. researchgate.net Despite these challenges, GC-MS remains a valuable tool, particularly in forensic toxicology, for the confirmation of ritalinic acid presence. vcu.edu

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS)

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative for chiral separations. researchgate.netnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique is particularly well-suited for analyzing temperature-labile or chiral compounds. researchgate.netresearchgate.net

SFC coupled with mass spectrometry has been successfully applied to the enantiomeric separation and quantification of methylphenidate, ethylphenidate, and ritalinic acid in blood. researchgate.netnih.gov The method offers rapid and efficient separations on chiral stationary phases. One study reported a validated SFC-MS/MS method with a linear range for ritalinic acid of 10–1000 ng/mL in blood, demonstrating good precision and accuracy. researchgate.netnih.gov This approach represents a significant advancement, providing a unique and effective technique for the comprehensive chiral analysis of ritalinic acid and related compounds. researchgate.net

Capillary Electrophoresis Strategies for Chiral Resolution

Capillary electrophoresis (CE) is a high-resolution separation technique that has been effectively employed for the chiral separation of ritalinic acid enantiomers. researchgate.netnih.govspringermedizin.de In CE, separation occurs in a narrow capillary filled with a buffer solution under the influence of a high electric field. For chiral separations, a chiral selector is added to the background electrolyte. researchgate.net

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govspringermedizin.de Studies have shown that among various cyclodextrins, 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) are particularly effective at resolving the enantiomers of ritalinic acid and related compounds. researchgate.netnih.govspringermedizin.de The separation can be optimized by adjusting parameters such as the concentration of the chiral selector, the pH of the buffer solution, and the capillary temperature. researchgate.netspringermedizin.de CE offers the advantages of high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.gov

Sample Preparation and Extraction Techniques for Biological Matrices

The accurate quantification of this compound in biological matrices such as blood, plasma, and urine necessitates meticulous sample preparation to remove interfering endogenous substances. The physicochemical properties of ritalinic acid, particularly its higher polarity compared to its parent compound, methylphenidate, present unique challenges for extraction. oup.com Effective sample cleanup is crucial for minimizing matrix effects and ensuring the reliability of subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comoup.com Common strategies involve protein precipitation, often followed by solid-phase extraction (SPE) for further purification. oup.comresearchgate.netresearchgate.net

Protein Precipitation Methods

Protein precipitation is a fundamental first step in preparing plasma and blood samples for analysis. This technique involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins, which can otherwise interfere with the analysis.

A widely used method involves the addition of acetonitrile to the plasma or whole blood sample. d-nb.info For instance, in one enantioselective method, sample preparation was conducted by adding 600 μL of an internal standard solution, consisting of 0.1% formic acid and 15% methanol (B129727) in acetonitrile, to 200 μL of plasma in a 96-well filter plate (e.g., Ostro plate). d-nb.info This mixture is then thoroughly mixed and centrifuged to separate the precipitated proteins from the supernatant containing the analyte of interest. d-nb.info Another approach for whole blood involves a fully automated system where protein precipitation is the initial step before the sample proceeds to online solid-phase extraction. oup.comoup.comresearchgate.net While effective for removing the bulk of proteins, this step can result in lower recovery rates, though this is often compensated for by the use of co-eluting deuterated internal standards. oup.com

Solid-Phase Extraction (SPE) Protocols

Following protein precipitation, solid-phase extraction (SPE) is frequently employed to further clean the sample and concentrate the analyte. oup.comresearchgate.netresearchgate.net This chromatographic technique separates components of a mixture based on their physical and chemical properties. For ritalinic acid, which is more polar than methylphenidate, selecting the appropriate SPE sorbent and elution solvents is critical. oup.com

Several studies have demonstrated the successful use of SPE for the simultaneous extraction of methylphenidate and ritalinic acid from plasma and blood. oup.comresearchgate.net The combination of an initial protein precipitation followed by SPE has been proven to be a robust strategy in forensic and clinical analysis. oup.comoup.comresearchgate.net This two-step process effectively removes proteins, phospholipids, and other endogenous components that can cause ion suppression or enhancement in mass spectrometry-based detection. oup.com The selection of specific SPE cartridges, such as polymeric reversed-phase sorbents, and the optimization of wash and elution steps are tailored to the specific properties of this compound to achieve high recovery and sample purity.

Validation Parameters for this compound Assays

The validation of any analytical method is essential to ensure its reliability, reproducibility, and accuracy for the intended application. For the quantification of this compound in biological matrices, validation is typically performed according to established guidelines and includes the assessment of linearity, limits of quantification, accuracy, precision, and matrix effects. oup.comoup.com

Linearity and Quantification Limits

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. For this compound, assays are validated across a concentration range relevant to clinical and forensic investigations. Due to the potential for wide concentration ranges, a quadratic response model with weighting may be necessary to ensure accuracy across the curve. oup.com

The limit of quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For this compound, sensitive LC-MS/MS methods have achieved low LOQs, enabling its detection even when present at low concentrations.

Table 1: Linearity and Quantification Limits for Ritalinic Acid Assays

| Analyte | Matrix | Linear Range | Limit of Quantification (LOQ) | Analytical Technique | Reference |

|---|---|---|---|---|---|

| This compound | Blood | 0.5 - 500 ng/g | 0.5 ng/g | LC-MS/MS | oup.comoup.com |

| This compound | Plasma | 0.150 - 60.0 ng/mL | Not Specified | LC-MS/MS | d-nb.info |

| Ritalinic Acid | Blood | 0.5 - 500 ng/mL | 0.5 ng/mL | LC-MS/MS | researchgate.netresearchgate.net |

| d,this compound | Rat Plasma | 1 - 500 ng/mL | Not Specified | UFLC-MS/MS | researchgate.net |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. Both are critical for ensuring the reliability of quantitative results and are assessed at multiple concentration levels, including the LOQ.

Precision is typically evaluated as intra-run (repeatability within a single analytical run) and inter-run or total (reproducibility across different runs) precision, expressed as the coefficient of variation (CV%). For this compound assays, the acceptance criteria for accuracy are generally within ±15% of the nominal value (±20% at the LOQ), and for precision, the CV% should not exceed 15% (20% at the LOQ). oup.comoup.com Research has shown that methods for ritalinic acid can meet these stringent requirements, although precision for this compound can sometimes be slightly higher due to it being a late-eluting, broader peak in some chromatographic systems. oup.comoup.com

Table 2: Accuracy and Precision Data for Ritalinic Acid Quantification

| Analyte | Concentration Levels | Accuracy (% of Nominal) | Intra-run Precision (CV%) | Total/Inter-run Precision (CV%) | Reference |

|---|---|---|---|---|---|

| Enantiomers of Ritalinic Acid | > LOQ (0.5 ng/g) | 89% to 94% | < 15% | < 15% | oup.comoup.com |

| Enantiomers of Ritalinic Acid | At LOQ (0.5 ng/g) | 80% to 120% | < 20% | < 20% | oup.comoup.com |

| d,l-Ritalinic Acid | Multiple Levels | -4.8% to -12.7% (Bias) | Maximum within-run precision of ±12.5% | researchgate.netresearchgate.net | |

| d,this compound | 1 - 500 ng/mL | Within 85% to 115% | < 10% | < 10% | sigmaaldrich.com |

Matrix Effects and Interferences

Matrix effects are a significant concern in LC-MS/MS analysis of biological samples. They are caused by co-eluting endogenous components from the matrix that can alter the ionization efficiency of the analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification. oup.com

Ritalinic acid has been observed to be generally more susceptible to ion suppression than its parent compound, methylphenidate. oup.com In some instances, ion suppression of up to -30% has been observed for ritalinic acid in certain blank matrices. oup.com However, a well-developed chromatographic method coupled with effective sample cleanup can mitigate these effects. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to compensate for matrix effects, as it is subject to the same ionization variations as the analyte. oup.com Studies have shown that with appropriate sample preparation and the use of deuterated internal standards, the matrix effect for ritalinic acid can be controlled to within ±10%. oup.com

Structural Elucidation and Confirmation Techniques

The definitive structural analysis of this compound relies on sophisticated instrumental methods capable of mapping atomic positions and connectivity. These techniques are crucial for understanding the compound's stereochemistry and conformational preferences, which are inherited from its parent drug, methylphenidate.

X-ray Crystallography Studies

Studies on (±)-threo-ritalinic acid have successfully utilized this technique to elucidate its solid-state structure. iucr.orgresearchgate.netnih.gov By hydrolyzing (±)-threo-methylphenidate and allowing the resulting ritalinic acid to crystallize, researchers obtained colorless prisms suitable for diffraction analysis. iucr.orgresearchgate.netnih.gov

The analysis revealed that crystals of (±)-threo-ritalinic acid belong to the monoclinic P2₁/n space group. iucr.orgresearchgate.net A key finding from the crystal structure is the conformation of the piperidine (B6355638) ring, which adopts a chair conformation. researchgate.net Furthermore, the study confirmed an antiperiplanar arrangement of the hydrogen atoms on the carbons connecting the phenyl and piperidine rings [(HOOC-)CH-CH(piperidine)]. iucr.orgresearchgate.net This specific spatial arrangement is a critical feature of the molecule's threo-configuration. The crystal structure is further stabilized by intermolecular hydrogen bonds. iucr.orgresearchgate.net

The detailed crystallographic data provides a static, highly accurate snapshot of the molecule's structure in the solid phase.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₇NO₂ |

| Formula Weight | 219.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.0022 (3) |

| b (Å) | 5.9546 (2) |

| c (Å) | 17.3879 (5) |

| α (°) | 90 |

| β (°) | 98.593 (1) |

| γ (°) | 90 |

| Volume (ų) | 1127.14 (6) |

| Z | 4 |

| Radiation type | Mo Kα |

| Calculated Density (Mg m⁻³) | 1.292 |

| R-factor [F² > 2σ(F²)] | 0.065 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the deduction of the molecular skeleton and stereochemistry.

For this compound, both ¹H and ¹³C NMR studies have been conducted, often in deuterated water (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). iucr.orggoogle.com The resulting spectra provide a wealth of information.

In the ¹H NMR spectrum, the signals corresponding to the phenyl group protons typically appear as multiplets in the aromatic region (~7.30-7.46 ppm). iucr.org The protons on the piperidine ring and the two chiral centers exhibit complex splitting patterns and chemical shifts that are highly sensitive to their stereochemical orientation. iucr.org A crucial observation from NMR analysis is that the antiperiplanar disposition of the hydrogen atoms on the (HOOC-)CH-CH(piperidine) group, first identified by X-ray crystallography in the solid state, is also the predominant conformation in solution. iucr.orgresearchgate.netnih.gov This indicates that the core conformation of the molecule is maintained across different physical states.

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Description / Assignment |

|---|---|---|---|

| ¹H | D₂O | 7.46-7.39 | (m, 3H, Phenyl) |

| 7.33-7.30 | (m, 2H, Phenyl) | ||

| 3.61 | (d, J = 9.3 Hz, 1H, H7) | ||

| 3.55 | (ddm, J = 2.8, 9.3 Hz, 1H, H2) | ||

| 3.47 | (dm, J = 12.8 Hz, 1H, H6e) | ||

| 3.04 | (td, J = 3.2, 12.8 Hz, 1H, H6a) | ||

| DMSO-d₆ | 7.27-7.43 | (m, 5H, Aromatic) | |

| 4.08 | (d, 1H, Ph-CH-COOH) | ||

| 3.73 | (s, 1H, -CH-CH-NH-) | ||

| 1.24-1.66 | (m, 6H, Piperidyl ring) | ||

| ¹³C | D₂O | 178.1 | (C=O, C14) |

| 136.8 | (C, C8) | ||

| 129.1 | (CH, 2C, C9 & C13) | ||

| 128.4 | (CH, 2C, C10 & C12) | ||

| 127.8 | (CH, C11) | ||

| 59.2 | (CH, C2) | ||

| 56.6 | (CH, C7) | ||

| DMSO-d₆ | 172.38 | (CH-COOH) | |

| 127.85-134.89 | (Aromatic) | ||

| 21.29-56.69 | (Piperidyl and Aliphatic CH) |

Note: Atom numbering (e.g., C2, H7) is based on the crystallographic and NMR assignments from the cited literature and may vary between sources.

Preclinical and in Vitro Investigations Involving L Threo Ritalinic Acid

Metabolic Stability and Degradation Studies in Biological Systems

The transformation of methylphenidate to ritalinic acid is a primary metabolic pathway, with the l-threo isomer of methylphenidate being preferentially hydrolyzed over the d-threo enantiomer. tandfonline.com This stereoselective metabolism results in l-threo-ritalinic acid being a significant metabolite. ricardinis.pt

In Vitro Enzyme Kinetic Studies (e.g., Hepatic Microsomes, Plasma)

In vitro studies using human liver preparations and plasma have been instrumental in elucidating the enzymatic hydrolysis of methylphenidate. The enzyme primarily responsible for this conversion is carboxylesterase 1 (CES1), which is highly expressed in the liver. pharmgkb.orgnih.gov CES1 exhibits a pronounced stereoselectivity, with a catalytic activity for l-threo-methylphenidate that is 6 to 7 times higher than for d-threo-methylphenidate. tandfonline.comd-nb.info This preferential hydrolysis in the liver is the main driver of the enantioselective metabolism of methylphenidate. usask.ca

The stability of ritalinic acid isomers has also been investigated. In blood at room temperature (around 25°C), ritalinic acid concentrations increase as methylphenidate degrades. More specifically, after 24 hours at 25°C, ritalinic acid concentrations increased by 53%, while d- and l-methylphenidate (B1246959) concentrations decreased by 18.1% and 20.6%, respectively. researchgate.net

Table 1: In Vitro Metabolic Parameters of Methylphenidate Enantiomers

| Parameter | l-threo-methylphenidate | d-threo-methylphenidate | Source |

| Primary Metabolizing Enzyme | Carboxylesterase 1 (CES1) | Carboxylesterase 1 (CES1) | pharmgkb.orgnih.gov |

| CES1 Catalytic Activity Preference | High (6-7 fold higher than d-isomer) | Low | tandfonline.comd-nb.info |

| Primary Metabolite | This compound | d-threo-Ritalinic Acid | ricardinis.pt |

This table summarizes the key in vitro metabolic parameters for the enantiomers of methylphenidate.

Cell Culture Models for Metabolic Pathway Elucidation

While specific studies focusing solely on this compound in cell culture models for metabolic pathway elucidation are not extensively detailed in the provided results, the use of such models is a standard approach in drug metabolism research. medchemexpress.com These models, often utilizing hepatocytes or other cell lines expressing metabolic enzymes, allow for controlled investigation of metabolic pathways and the identification of metabolites in a cellular context. medchemexpress.com The use of isotope-labeled compounds, such as deuterium-labeled this compound, can be particularly useful in these systems to precisely track metabolic transformations. medchemexpress.commedchemexpress.com

Animal Model Studies for Pharmacokinetic and Metabolic Profiling

Animal models have been crucial in understanding the in vivo pharmacokinetics and metabolism of methylphenidate and its metabolites, including this compound.

Rodent Models (e.g., Rats, Mice)

Studies in rats and mice have provided valuable insights into the disposition of methylphenidate. In rats, both microsomal oxidation and hydrolysis are significant metabolic pathways, which differs from the primary hydrolysis pathway in humans. nih.gov Following administration of racemic methylphenidate to rats, a chiral UFLC-MS/MS method was developed to quantify both d- and l-threo-methylphenidate and their corresponding ritalinic acid metabolites in plasma. researchgate.net

In mice, studies have shown that brain concentrations of methylphenidate isomers can exceed plasma concentrations, whereas plasma concentrations of ritalinic acid isomers are higher than their brain concentrations. nih.gov Specifically, l-ritalinic acid was detected in the brains of mice following oral administration of racemic methylphenidate. nih.gov

Table 2: Pharmacokinetic Findings in Rodent Models

| Animal Model | Key Finding | Source |

| Rat | Both microsomal oxidation and hydrolysis are important metabolic pathways. | nih.gov |

| Rat | A chiral UFLC-MS/MS method was developed for the simultaneous determination of d,l-threo-methylphenidate, d,l-threo-ethylphenidate, and d,this compound in plasma. | researchgate.net |

| Mouse | Plasma concentrations of ritalinic acid isomers exceed their brain concentrations. | nih.gov |

| Mouse | L-ritalinic acid was detected in the brain following oral administration of racemic methylphenidate. | nih.gov |

This table highlights key pharmacokinetic findings for methylphenidate and its metabolites in rodent models.

Non-Human Primate Models (e.g., Monkeys, Baboons)

Non-human primates, particularly rhesus monkeys and baboons, have been used to model the pharmacokinetics of methylphenidate in a system more closely related to humans. In monkeys, hydrolysis to ritalinic acid is a major metabolic pathway for methylphenidate. nih.gov Physiologically based pharmacokinetic (PBPK) models have been developed for both humans and non-human primates to evaluate the species- and age-dependent enantiomer-specific pharmacokinetics of methylphenidate and ritalinic acid. nih.govresearchgate.netnih.gov These models have indicated that juvenile monkeys appear to metabolize methylphenidate more rapidly than adult monkeys and humans. nih.gov

In rhesus monkeys, plasma levels of ritalinic acid are a key component of pharmacokinetic studies. nih.govresearchgate.net Following oral administration of methylphenidate, the peak serum concentration is reached in about 60 minutes, with a half-life of 1.79 hours for the parent drug and 2.31 hours for ritalinic acid. researchgate.net

Positron Emission Tomography (PET) studies in baboons have shown that while d-threo-methylphenidate binds to the dopamine (B1211576) transporter in the brain, l-threo-methylphenidate shows a more homogenous distribution and does not specifically bind to the dopamine transporter. ucsc.edu Although these studies focus on the parent drug, they provide context for the distribution of the precursors to the ritalinic acid metabolites.

Table 3: Pharmacokinetic Findings in Non-Human Primate Models

| Animal Model | Key Finding | Source |

| Rhesus Monkey | Hydrolysis to ritalinic acid is a major metabolic pathway. | nih.gov |

| Rhesus Monkey | Juvenile monkeys appear to metabolize methylphenidate more rapidly than adults. | nih.gov |

| Rhesus Monkey | The half-life of ritalinic acid is approximately 2.31 hours. | researchgate.net |

| Baboon | l-threo-methylphenidate is found homogeneously throughout the brain. | ucsc.edu |

This table presents significant pharmacokinetic findings for methylphenidate and ritalinic acid in non-human primate models.

Development of Radiotracer Precursors for Imaging Studies (e.g., [11C]-Labeled Compounds)

This compound has served as a crucial precursor in the synthesis of radiolabeled compounds for use in PET imaging studies. Specifically, N-protected this compound has been utilized to prepare [11C]-labeled l-threo-methylphenidate. scispace.comosti.gov This involves the O-methylation of the protected ritalinic acid derivative with [11C]methyl iodide, followed by deprotection. scispace.comosti.gov This method has been successfully applied to synthesize both the racemate and individual enantiomers of [11C]methylphenidate, which are valuable tools for studying presynaptic dopaminergic neurons with PET. scispace.comosti.govumich.edu

The synthesis of these radiotracers, including the purification steps, can be completed within approximately 40 minutes, yielding a product with high specific activity suitable for in vivo PET studies. scispace.comosti.gov The development of these radiolabeling techniques from ritalinic acid derivatives underscores the importance of this metabolite in advancing neuroimaging research. electronicsandbooks.com

Clinical and Forensic Applications of L Threo Ritalinic Acid Research

Utility as a Biomarker for Methylphenidate Exposure and Adherence

The measurement of l-threo-ritalinic acid is a cornerstone in monitoring adherence to methylphenidate treatment and assessing exposure in other contexts. As the major, inactive metabolite, its presence confirms that the parent drug has been processed by the body.

This compound can be reliably quantified in several biological matrices, each offering distinct advantages for clinical monitoring. Plasma and urine are the most common matrices for quantitative analysis. In plasma, d-threo-ritalinic acid concentrations have been observed to be, on average, 25 times higher than the parent d-threo-methylphenidate concentrations, with a range of 6 to 126-fold higher nih.govresearchgate.netresearchgate.netd-nb.infonih.gov. Similarly, this compound concentrations are found to be significantly higher than l-threo-methylphenidate nih.gov.

Urine analysis is also a valuable tool, with approximately 80% of a methylphenidate dose being excreted as ritalinic acid ark-tdm.com. This makes urine a suitable matrix for detecting methylphenidate use over a longer period compared to plasma.

Oral fluid is a non-invasive alternative for monitoring. However, concentrations of ritalinic acid in oral fluid are considerably lower than in plasma. Studies have shown that plasma concentrations of dthis compound are significantly higher than in oral fluid, with a median plasma-to-oral fluid ratio of 32 (range 4–110) d-nb.info. In contrast, the parent drug, methylphenidate, is found in higher concentrations in oral fluid than in plasma nih.govresearchgate.netd-nb.infoscispace.com.

Exhaled breath has been explored as a potential matrix, but dthis compound is rarely detectable, with one study finding it in only 1% of samples d-nb.info.

Table 1: Detection of this compound in Biological Matrices

| Biological Matrix | Typical Concentration Relative to Parent Compound | Detection Window | Notes |

|---|---|---|---|

| Plasma | d-threo-ritalinic acid is on average 25-fold higher than d-threo-methylphenidate nih.govresearchgate.netresearchgate.netd-nb.infonih.gov. | Dependent on formulation and individual metabolism. | Gold standard for quantitative analysis. |

| Urine | Major excretory product (approx. 80% of dose) ark-tdm.com. | Up to 41 ± 2.4 hours for ritalinic acid researchgate.net. | Longer detection window, suitable for compliance monitoring. |

| Oral Fluid | Concentrations are significantly lower than in plasma d-nb.infoscispace.com. | Shorter detection window. | Non-invasive collection method. |

| Exhaled Breath | Generally not detectable d-nb.info. | Not a viable matrix for monitoring. | Research is ongoing but currently not clinically useful. |

Significant variability in the concentrations of this compound is observed among individuals. This variation is largely attributed to genetic differences in the activity of the enzyme carboxylesterase 1 (CES1), which is the primary enzyme responsible for the hydrolysis of methylphenidate to ritalinic acid researchgate.netd-nb.inforicardinis.ptnih.gov. The catalytic activity of CES1 is notably 6 to 7 times higher for the l-threo-enantiomer of methylphenidate compared to the d-threo-enantiomer d-nb.info.

Genetic polymorphisms in the CES1 gene can lead to decreased enzyme activity, resulting in higher plasma concentrations of the parent drug and altered concentrations of ritalinic acid ricardinis.ptnih.gov. For instance, individuals with certain CES1 variants may exhibit significantly different metabolic ratios of ritalinic acid to methylphenidate, impacting both the therapeutic and toxicological profiles of the drug.

Forensic Toxicology Investigations

In the realm of forensic toxicology, the analysis of this compound is crucial for interpreting methylphenidate findings in postmortem investigations and other forensic cases.

Postmortem analysis often reveals the presence of this compound in various specimens, including blood and liver tissue. In forensic cases not directly related to methylphenidate overdose, ritalinic acid concentrations in femoral blood have been found to be 10 to 20 times higher than methylphenidate concentrations, with roughly equal amounts of the d- and l-forms nih.govmdpi.com. This is consistent with findings in living subjects, suggesting that methylphenidate does not undergo significant postmortem redistribution nih.govmdpi.comnih.gov. The analysis of both the parent drug and its metabolite is essential for a comprehensive toxicological assessment.

Table 2: Reported Postmortem Concentrations of Ritalinic Acid

| Case Type | Specimen | Ritalinic Acid Concentration | Parent Methylphenidate Concentration | Reference |

|---|---|---|---|---|

| Suicide (Overdose) | Whole Blood | High (specific values vary) | High (specific values vary) | clinpgx.org |

The stability of this compound in forensic specimens is a critical consideration for accurate interpretation of toxicological results. Stability is dependent on storage temperature and time.

Studies have shown that at room temperature (approximately 25°C), ritalinic acid concentrations in blood can increase as the parent compound, methylphenidate, degrades nih.govresearchgate.netresearchgate.net. At 25°C, methylphenidate can completely metabolize to ritalinic acid within two weeks nih.govresearchgate.net. At an elevated temperature of 35°C, this breakdown can occur within two weeks, with a significant increase in ritalinic acid observed nih.govresearchgate.net.

For optimal stability, it is recommended that forensic blood samples be stored at -20°C. At this temperature, both methylphenidate and ritalinic acid have been shown to be stable for up to 5 months nih.govresearchgate.netresearchgate.net. At 4°C, the analytes are stable for at least one week nih.govresearchgate.netresearchgate.net.

Proper sample handling protocols are imperative. Blood samples should be collected in appropriate tubes, and to minimize degradation of the parent drug into ritalinic acid, samples should be refrigerated or frozen as soon as possible after collection, especially if analysis is not performed promptly.

Table 3: Stability of Ritalinic Acid in Blood Samples

| Storage Temperature | Timeframe | Stability of Ritalinic Acid | Stability of Methylphenidate |

|---|---|---|---|

| Room Temperature (~25°C) | 24 hours | Concentrations increase nih.govresearchgate.netresearchgate.net. | Significant degradation nih.govresearchgate.netresearchgate.net. |

| Refrigerated (4°C) | 1 week | Stable nih.govresearchgate.netresearchgate.net. | Stable nih.govresearchgate.netresearchgate.net. |

| Frozen (-20°C) | 5 months | Stable nih.govresearchgate.netresearchgate.net. | Stable nih.govresearchgate.netresearchgate.net. |

| Elevated (35°C) | 24 hours | Concentrations increase significantly nih.govresearchgate.net. | Significant degradation nih.govresearchgate.net. |

Research on Metabolic Phenotyping and Individualized Medicine Approaches

This metabolic ratio can help identify individuals who are poor or extensive metabolizers of methylphenidate due to their CES1 genetic makeup. This information is valuable for tailoring drug therapy to the individual, potentially optimizing efficacy and minimizing adverse effects. For example, a patient with a low metabolic ratio (indicating slower metabolism) might require a lower dose of methylphenidate to achieve a therapeutic effect and avoid potential toxicity. This approach is a step towards individualized medicine in the treatment of conditions like ADHD.

Considerations for Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring (TDM) for methylphenidate is a valuable tool for optimizing treatment, assessing adherence, and investigating cases of non-response or adverse effects. When considering the TDM of methylphenidate, it is crucial to account for its stereoselective metabolism and the resulting metabolites, including this compound. The pharmacologically less active L-threo-enantiomer of methylphenidate can contribute to the total plasma concentration of the drug, and monitoring without enantiomeric separation may lead to misinterpretation of results nih.gov.

The primary route of metabolism for methylphenidate is de-esterification by the enzyme carboxylesterase 1 (CES1) to its inactive metabolite, ritalinic acid d-nb.info. This metabolism is stereoselective, with the catalytic activity of CES1 being 6 to 7 times higher for l-threo-methylphenidate compared to d-threo-methylphenidate d-nb.info. This preferential and rapid metabolism results in significantly higher concentrations of this compound in plasma compared to its parent compound, l-threo-methylphenidate.

Research Findings on this compound in TDM

Several studies have highlighted the importance of measuring the enantiomers of both methylphenidate and ritalinic acid for a comprehensive understanding of an individual's pharmacokinetic profile.

In a study involving healthy volunteers who received a single oral dose of dl-threo-methylphenidate, l-threo-methylphenidate was only measurable in a subset of subjects and generally at low concentrations. However, both d- and this compound were quantifiable in all post-dose plasma samples d-nb.info. Notably, the concentrations of this compound were found to be, on average, 315 times higher than the concentrations of l-threo-methylphenidate in the subjects where both could be measured d-nb.info. This substantial difference underscores the extensive and rapid conversion of the l-enantiomer (B50610) of the parent drug to its metabolite.

Another study investigating methylphenidate enantiomers in adults with ADHD and substance use disorder found that post-dose plasma concentrations of this compound ranged from 106 to 2182 ng/mL, with a median of 446 ng/mL taylorandfrancis.com. These findings in a patient population further confirm the high systemic exposure to this metabolite.

The table below summarizes key findings related to this compound from pharmacokinetic studies.

| Parameter | Finding | Source |

| Metabolic Ratio | This compound concentrations were on average 315-fold higher (range: 5–1614-fold) than l-threo-methylphenidate concentrations in healthy volunteers where both were measurable. | d-nb.info |

| Plasma Concentrations (Post-Dose) | In adults with ADHD and substance use disorder, post-dose plasma concentrations of this compound ranged from 106 to 2182 ng/mL (median: 446 ng/mL). | taylorandfrancis.com |

| Half-life (Ritalinic Acid) | The half-life of ritalinic acid (undifferentiated enantiomers) is approximately 3-4 hours. | fda.govfda.gov |

Implications for Clinical Practice

The measurement of this compound in TDM can serve several purposes:

Marker of L-threo-methylphenidate Metabolism: Due to its high concentrations relative to the parent compound, this compound is a reliable indicator of the metabolism of l-threo-methylphenidate.

Assessment of Adherence: The presence of this compound can confirm recent ingestion of a racemic methylphenidate formulation.

Understanding Interindividual Variability: Variations in the levels of this compound among individuals may reflect differences in the activity of the CES1 enzyme.

Advanced Research Directions and Future Perspectives for L Threo Ritalinic Acid Studies

High-Throughput Screening and Metabolomics Approaches

Modern analytical workflows are increasingly leveraging high-throughput screening (HTS) and metabolomics to rapidly analyze a large number of samples and gain a broader understanding of metabolic pathways. tdcommons.aitaylorfrancis.com

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of samples for biological activity. tdcommons.ai In the context of L-threo-ritalinic acid, HTS could be employed to:

Identify novel inhibitors or inducers of the carboxylesterase 1 (CES1) enzyme, which is primarily responsible for the hydrolysis of l-threo-methylphenidate to this compound. ricardinis.ptd-nb.info

Screen compound libraries for molecules that may interact with this compound, potentially uncovering previously unknown biological roles or transport mechanisms.

Evaluate the impact of genetic polymorphisms in CES1 on the rate of this compound formation across a large population sample. ricardinis.pt

Metabolomics approaches offer a comprehensive, unbiased quantification of a large number of metabolites in a biological sample. Applying these techniques can elucidate the metabolic network surrounding this compound. ricardinis.pt Future metabolomics studies could focus on:

Characterizing the complete metabolome in individuals with varying CES1 activity to understand how altered this compound formation impacts other metabolic pathways.

Identifying downstream metabolites of this compound, if any exist, beyond its known excretion profile.

Comparing the metabolic profiles of different stereoisomers of ritalinic acid to further detail the stereoselective metabolism of methylphenidate. ricardinis.pttaylorandfrancis.com

| Research Approach | Application to this compound | Potential Insights |

| High-Throughput Screening (HTS) | Screening for modulators of the CES1 enzyme. | Discovery of compounds that alter methylphenidate metabolism. |

| Metabolomics | Comprehensive analysis of metabolites in conjunction with this compound levels. | Understanding the broader biochemical impact of methylphenidate metabolism. |

Integration with Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. scilifelab.se PBPK models for methylphenidate and its primary metabolite, ritalinic acid, have already been developed to evaluate species- and age-dependent pharmacokinetics. researchgate.netnih.govplos.org

Future research will focus on refining these models with more specific data on the l-threo enantiomer. Key areas for development include:

Enantiomer-Specific Models: Constructing more detailed PBPK models that explicitly differentiate between the d- and l- enantiomers of both methylphenidate and ritalinic acid. nih.govplos.org This will allow for more accurate predictions of the plasma concentrations of this compound.

Incorporating Genetic Data: Integrating data on CES1 genetic polymorphisms into PBPK models to predict how individual genetic variations can lead to interindividual differences in this compound levels. ricardinis.pt

Improving Tissue Distribution Data: Using advanced imaging or tissue sampling techniques to gather more precise data on the distribution of this compound in various tissues, which can then be used to refine the tissue compartments within the PBPK models. nih.govplos.org

These advanced PBPK models can serve as a quantitative tool to predict the biphasic plasma time course of metabolites and help elucidate factors responsible for diverse plasma concentration profiles. nih.gov

Investigation of Novel this compound Derivatives and Analogs

While this compound itself is considered inactive, the synthesis of its derivatives and analogs is a critical area of research, primarily for analytical purposes. taylorandfrancis.com The development of novel, stereoselective synthesis methods for methylphenidate and its analogs allows for the creation of a wide variety of related compounds. researchgate.net

Future work in this area will likely involve:

Synthesis of Stable Isotope-Labeled Standards: The creation of deuterated this compound is essential for its use as an internal standard in quantitative analysis by mass spectrometry. cerilliant.com This improves the accuracy and precision of analytical methods.

Development of Reference Materials: Synthesizing highly pure this compound and its potential minor metabolites to serve as certified reference materials for analytical laboratories.

Probing Metabolic Pathways: Creating analogs with specific structural modifications to investigate the structural requirements for recognition and transport by metabolic enzymes or transporters. While the parent compound's analogs are used to probe dopamine (B1211576) transporter binding sites, analogs of the metabolite could help elucidate its own metabolic fate. researchgate.net

| Derivative/Analog Type | Primary Application | Research Impact |

| Deuterated this compound | Internal standard for LC-MS/MS analysis. cerilliant.com | Increased accuracy and reliability of quantification. |

| Highly Purified this compound | Certified reference material. | Improved inter-laboratory consistency and quality control. |

| Structurally Modified Analogs | Research tools to study metabolic enzymes and transporters. | Deeper understanding of the factors governing its elimination. |

Standardized Methodologies for Inter-Laboratory Reproducibility

The accurate and precise quantification of this compound is fundamental for pharmacokinetic studies. Due to the presence of multiple stereoisomers, chiral separation methods are necessary. nih.govresearchgate.net Ensuring that results are comparable across different laboratories requires the development and adoption of standardized methodologies.

Key priorities for standardization include:

Validated Analytical Methods: Promoting the use of validated, enantioselective analytical techniques such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) or supercritical fluid chromatography (SFC). nih.govresearchgate.net Validation parameters should include linearity, precision, accuracy, and recovery. sphinxsai.com

Standard Operating Procedures (SOPs): Establishing detailed SOPs for sample collection, storage, and preparation to minimize degradation or enantiomeric conversion of the analyte.

Proficiency Testing Programs: Implementing inter-laboratory proficiency testing schemes where laboratories analyze the same samples to ensure their results are consistent and accurate.

Use of Certified Reference Materials: The widespread availability and use of certified reference standards, including stable isotope-labeled internal standards, is crucial for accurate calibration and quantification. cerilliant.com

The objective is to move towards a state where data generated in one research study can be confidently compared to data from another, facilitating larger meta-analyses and a more robust understanding of this compound pharmacokinetics.

Exploration of Long-Term Metabolic Footprints

Current pharmacokinetic studies of methylphenidate and this compound typically focus on single-dose or short-term administration. d-nb.infonih.govdntb.gov.ua A significant future research direction is the exploration of the long-term metabolic footprint associated with chronic exposure to the parent drug.

This research would aim to answer questions such as:

Does chronic administration of methylphenidate alter the baseline activity of CES1 or other metabolic enzymes, thereby changing the long-term production rate of this compound?

Is there any evidence of long-term accumulation of this compound in specific tissues or organs, even at low levels? PBPK models could be used to simulate potential accumulation over time. nih.govplos.org

Does the body's metabolic "signature" or "footprint" change in response to long-term exposure, and what is the specific contribution of this compound to this change?

Investigating these questions will require long-term longitudinal studies in preclinical models and eventually in human populations. Advanced analytical techniques, including metabolomics and PBPK modeling, will be essential tools in uncovering the subtle, long-term metabolic consequences related to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity L-threo-Ritalinic Acid, and how can enantiomeric purity be validated?

- Methodological Answer : Synthesis typically involves stereoselective catalysis or chiral resolution techniques. Enantiomeric purity can be assessed using chiral HPLC with UV detection, comparing retention times to certified reference standards (e.g., d,this compound-D10.HCl, CAS 129389-68-0) . Validation requires calibration against certified solutions (e.g., 1.0 mg/mL in methanol) and adherence to ICH guidelines for analytical method validation .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and hydrogen/deuterium exchange patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (M.W. 229.35 + 36.46 for d,this compound-D10.HCl) .

- HPLC : Reverse-phase HPLC with diode-array detection (DAD) for purity assessment, referencing retention indices from Lipomed’s reference standards .

Q. How does the stereochemical configuration of this compound influence its reactivity in synthetic organic chemistry?

- Methodological Answer : The compound’s axial chirality and solvent-dependent conformational flexibility (e.g., in methanol or aqueous buffers) affect nucleophilic substitution rates and regioselectivity. Computational modeling (DFT or molecular dynamics) can predict spatial arrangements, validated experimentally via X-ray crystallography .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported dopamine transporter (DAT) binding affinities of this compound derivatives?

- Methodological Answer :

- Comparative Binding Assays : Use radioligand competition assays (e.g., H-mazindol binding in rat striatal tissue) under standardized conditions (pH 7.4, 37°C) to replicate Ritz et al.’s protocol .

- Data Normalization : Account for batch-to-batch variability in DAT membrane preparations by normalizing to a positive control (e.g., cocaine hydrochloride).

- Meta-Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies, focusing on methodological rigor (e.g., ligand purity >98%) .

Q. How can in vitro and in vivo models be integrated to study the neuropharmacological effects of this compound?

- Methodological Answer :

- In Vitro : Use HEK-293 cells expressing human DAT to measure uptake inhibition (IC), comparing results to cocaine’s potency .

- In Vivo : Employ self-administration paradigms in rodents, ensuring ethical compliance with institutional guidelines (e.g., 3R principles) .

- Translational Gaps : Address interspecies DAT differences by cross-validating with human post-mortem brain tissue studies.

Q. What strategies mitigate batch variability in this compound reference standards during quantitative analysis?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) with traceable purity certificates (e.g., RTN-1677-HC-10 from Lipomed) .

- Quality Control : Implement ISO 17025-compliant protocols for stability testing (e.g., accelerated degradation studies at 40°C/75% RH).

- Interlaboratory Validation : Participate in proficiency testing programs to harmonize analytical results across labs .

Research Gaps and Future Directions

- Stereochemical Dynamics : Investigate solvent-dependent conformational changes using cryo-EM or NMR .